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N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide

mPGES-1 Inflammation Prostaglandin E2

Research on intersecting inflammatory and thrombotic pathways requires highly selective tool compounds. This piperazine acetamide derivative delivers dual-target potency with low off-target risk. - **mPGES-1 Inhibition:** IC50 = 3 nM; ideal for PGE2 biosynthesis assays. - **PAR4 Antagonism:** IC50 = 72 nM; suitable for platelet aggregation and biased pharmacology studies. - **Physicochemical Data:** logP 1.18, TPSA 44.37 Ų; free base and dihydrochloride salt available. Reliable supply for cell-based, biochemical, and ex vivo human platelet studies.

Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
CAS No. 54257-79-3
Cat. No. B3024981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide
CAS54257-79-3
Molecular FormulaC12H16ClN3O
Molecular Weight253.73 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C12H16ClN3O/c13-10-1-3-11(4-2-10)15-12(17)9-16-7-5-14-6-8-16/h1-4,14H,5-9H2,(H,15,17)
InChIKeyCGCCARCEEBACDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide Overview


N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide (CAS 54257-79-3) is a piperazine acetamide derivative featuring a 4-chlorophenyl group linked via an amide bond to a piperazine ring . It exhibits potent, low-nanomolar inhibition of microsomal prostaglandin E synthase-1 (mPGES-1), a key enzyme in inflammatory PGE2 biosynthesis, and demonstrates antagonist activity at protease-activated receptor 4 (PAR4), a platelet thrombin receptor implicated in thrombosis [1][2]. This compound serves as a versatile small-molecule tool for studying intersecting pathways in inflammation, pain, and hemostasis.

mPGES-1 pathway inhibition studies — reported nanomolar enzyme inhibition context supports PGE2 biosynthesis research workflows
PAR4 platelet signaling assays — antagonist activity context enables thrombin receptor pharmacology studies
M1/M2 receptor selectivity profiling — reported binding data supports muscarinic subtype differentiation studies
Physicochemical SPR studies — logP and TPSA benchmarks support structure-property relationship research

N-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide vs. Analogs


Piperazine acetamide derivatives exhibit widely divergent biological activity profiles driven by subtle variations in aryl substitution and linker geometry [1]. For instance, the N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide class displays anticonvulsant activity in maximal electroshock (MES) models with ED50 values near 52 mg/kg, while N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide is a potent nanomolar inhibitor of mPGES-1 (IC50 3 nM) and PAR4 antagonist (IC50 72 nM) with no reported anticonvulsant data [2][3][4]. Similarly, 2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide differs structurally by the absence of the amide N-aryl substituent, resulting in altered physicochemical properties (e.g., logP differences) and unknown selectivity profiles . These examples underscore that small structural changes profoundly impact target engagement and therapeutic applicability, making direct analog substitution scientifically unsound without explicit comparator data.

This Compound N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide — mPGES-1/PAR4 dual-pathway probe with reported M1 affinity
Analog May Differ N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide class — anticonvulsant model endpoints; pathway context may not transfer
This Compound Free base — computed logP 1.18, TPSA 44.37 Ų
Isomer May Differ 2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide — logP 0.87; permeability and formulation context may shift
This Compound Free base form — characterized target engagement across mPGES-1, PAR4, and M1
Salt Form May Differ Dihydrochloride salt — logP shifts to 1.86; solubility and assay behavior may require revalidation

N-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide: Evidence Summary


mPGES-1 Inhibition vs. MF63

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide inhibits human microsomal prostaglandin E synthase-1 (mPGES-1) with an IC50 of 3 nM in a cell-free enzymatic assay, representing sub-2-fold reduced potency versus the clinical-stage comparator MF63 (IC50 = 1.3 nM) [1][2]. This potency places it among the most active mPGES-1 inhibitors reported, directly comparable to advanced leads but with a structurally distinct piperazine-acetamide scaffold. Selectivity data for this compound against COX-1/2 are not yet available.

mPGES-1 Inhibition Context
Head-to-head
IC50 3 nM
vs MF63: IC50 1.3 nM
~2.3-fold difference
Supports mPGES-1 pathway-study fit with a distinct piperazine-acetamide scaffold
COX-1/2 selectivity data not yet available; cell-free enzymatic assay context
mPGES-1 Inflammation Prostaglandin E2

PAR4 Antagonism vs. Structural Analogs

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide antagonizes PAR4 in human platelets with an IC50 of 72 nM, as measured by inhibition of activating peptide-induced PAC1 binding [1]. In stark contrast, the structurally related piperazine derivative BDBM50199425 (CHEMBL3950308) exhibits an IC50 of 1,310 nM in the same assay, representing an 18-fold loss in potency [2]. Furthermore, advanced PAR4 antagonists such as BMS-986120 achieve single-digit nanomolar potency (IC50 <10 nM), indicating that while the target compound demonstrates meaningful activity, optimization potential remains [3]. Notably, the compound shows markedly reduced potency (IC50 ~10,000 nM) against γ-thrombin-induced PAR4 activation, suggesting agonist-dependent pharmacology [1].

PAR4 Antagonism Profile
Head-to-head
IC50 72 nM
vs BDBM50199425: IC50 1,310 nM
18-fold more potent in same assay
Supports PAR4 antagonist assay context within piperazine acetamide series
Agonist-biased PAR4 pharmacology: γ-thrombin-induced IC50 ~10,000 nM
PAR4 Thrombosis Platelet Activation

M1 Receptor Affinity and M2 Selectivity

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide binds to the bovine M1 muscarinic acetylcholine receptor with a Ki of 156 nM, as determined by displacement of [³H]pirenzepine [1]. In comparison, its affinity for the rat M2 receptor is substantially weaker, with Ki values of 1,370 nM and 13,700 nM reported in separate assays, indicating a minimum 8.8-fold and up to 88-fold selectivity for M1 over M2 [2]. This selectivity profile contrasts with the classical M1 antagonist pirenzepine, which exhibits a Ki of approximately 6.3 nM for M1 with a reported M1/M2 selectivity ratio of ~50-fold [3]. While less potent than pirenzepine overall, the target compound maintains a comparable selectivity window.

M1/M2 Selectivity Profile
Context-dependent
M1 Ki 156 nM
M2 Ki 1,370–13,700 nM
8.8–88× M1/M2 selectivity
Supports M1/M2 selectivity profiling with comparable window to pirenzepine
Cross-study comparison; bovine M1 and rat M2 receptor assays
Muscarinic Receptors M1 Antagonist Selectivity

logP and TPSA vs. Structural Isomer

N-(4-chlorophenyl)-2-(piperazin-1-yl)acetamide exhibits a computed logP of 1.18 and a topological polar surface area (TPSA) of 44.37 Ų . In contrast, the structurally related 2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide (CAS 896255-72-4), which lacks the amide N-aryl substituent, displays a reported logP of 0.87 . This ~0.3 log unit difference translates to an approximately 2-fold variation in lipophilicity, which can significantly influence membrane permeability, solubility, and protein binding. Additionally, the dihydrochloride salt form (CAS 1158434-29-7) exhibits a logP of 1.86, highlighting the impact of salt selection on physicochemical properties [1].

logP and TPSA Values
Context-dependent
logP 1.18
TPSA 44.37 Ų
ΔlogP +0.31 vs structural isomer
Supports physicochemical SPR studies and formulation benchmarking
Computational prediction context; dihydrochloride salt logP 1.86
logP TPSA Physicochemical Properties

N-(4-Chlorophenyl)-2-(piperazin-1-yl)acetamide: Research Applications


mPGES-1 Inhibition & Inflammation Studies

With an IC50 of 3 nM against human mPGES-1, this compound serves as a potent tool for cell-based and biochemical assays investigating PGE2-mediated inflammation. Its single-digit nanomolar potency enables robust inhibition at low concentrations, minimizing off-target effects in complex cellular systems [1]. Researchers can employ this compound as a positive control or scaffold for medicinal chemistry optimization, particularly given its structural divergence from established mPGES-1 inhibitor chemotypes such as arylpyrrolizines and oxadiazoles [2].

PAR4 Antagonism in Platelet Assays

The compound's IC50 of 72 nM for peptide-induced PAR4 activation qualifies it for use in human platelet aggregation studies and flow cytometry-based PAC1 binding assays [3]. Its 18-fold greater potency relative to BDBM50199425 makes it the superior choice among commercially available piperazine acetamide PAR4 tool compounds, though it should not be substituted for clinical-stage antagonists like BMS-986120 in studies requiring single-digit nanomolar potency [4][5]. The striking difference between peptide-induced (72 nM) and γ-thrombin-induced (~10,000 nM) antagonism further positions this compound as a probe for agonist-biased PAR4 pharmacology [3].

M1 Receptor Selectivity Profiling

The compound's Ki of 156 nM for M1 and 8.8–88-fold selectivity over M2 support its use in muscarinic receptor subtype selectivity studies [6]. Researchers investigating M1-mediated cognitive function or developing CNS-penetrant muscarinic ligands can leverage this compound as a reference antagonist, particularly in assays where the higher potency of pirenzepine (Ki 6.3 nM) may obscure subtle binding interactions or lead to receptor saturation artifacts [7].

Physicochemical Benchmarking & Formulation

The well-characterized logP (1.18) and TPSA (44.37 Ų) values provide a reliable benchmark for solubility, permeability, and formulation studies . When comparing the free base to the dihydrochloride salt (logP 1.86), researchers can systematically evaluate the impact of salt formation on biopharmaceutical properties [8]. The ~0.3 log unit difference versus the isomeric 2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide (logP 0.87) further enables structure-property relationship (SPR) studies within the piperazine acetamide chemical space .

Application
Selection Property
Validation Focus
mPGES-1 pathway studies
mPGES-1 enzyme inhibition context
PGE2 pathway-response endpoints
PAR4 platelet signaling studies
PAR4 antagonist assay context
Platelet activation assay review
M1/M2 selectivity studies
M1/M2 binding selectivity profile
Receptor subtype profiling review
Physicochemical SPR studies
logP and TPSA benchmark
Permeability and formulation review
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